molecular formula C17H17NO5 B1207504 Hippeastrine CAS No. 477-17-8

Hippeastrine

Cat. No. B1207504
CAS RN: 477-17-8
M. Wt: 315.32 g/mol
InChI Key: DGQPIOQRPAGNGB-DANNLKNASA-N
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Description

Hippeastrine is an active alkaloid that exhibits a good dose-dependent inhibitory effect against topoisomerase I (Top I) with an IC50 at 7.25 μg/mL . It has antiproliferative and anticancer activities . It is derived from plants of the Amaryllidaceae family .


Synthesis Analysis

The synthesis of Hippeastrine has been approached through various methods. One approach involves modifying specific functional groups on Hippeastrine through synthetic chemistry . Another approach involves an organoiron method towards the enantioselective synthesis of Hippeastrine .


Molecular Structure Analysis

Hippeastrine has a molecular formula of C17H17NO5 . Its average mass is 315.321 Da and its monoisotopic mass is 315.110687 Da .

Scientific Research Applications

Anticancer Activity

Hippeastrine, extracted from Lycoris radiata, exhibits significant anticancer properties. Studies demonstrate that hippeastrine inhibits the proliferation of cancer cells such as HT-29 and Hep G2 in a dose-dependent manner. This alkaloid acts by targeting DNA topoisomerase I, suggesting its potential as a promising candidate for cancer therapy (Chen et al., 2016).

Antimalarial Activity

Hippeastrine and its derivatives have been explored for their antimalarial activity. Lycorenine derivatives, prepared from hippeastrine, were found to be effective against malaria, with hippeastrine dimers being the most potent compounds. This highlights the potential of hippeastrine-based compounds in malaria treatment (Cedrón et al., 2013).

Neurological Disorder Treatment

The role of hippeastrine in neurological disorder treatments has been studied, particularly in the context of Alzheimer's disease. While certain alkaloids from the Amaryllidaceae family, like galanthamine, are known for their acetylcholinesterase inhibition, hippeastrine did not exhibit significant inhibition of this enzyme. However, its potential for treating other neurological disorders warrants further investigation (Pagliosa et al., 2010).

Infectious Disease Research

Hippeastrine has been identified as an inhibitor of Zika Virus infection in human pluripotent stem cell-derived cortical neural progenitor cells. This discovery showcases the potential of hippeastrine in treating viral infections and related neurological complications (Zhou et al., 2017).

Genetic Research in Plant Biology

In plant biology, hippeastrine is part of the genetic study of Hippeastrum species. Techniques like RAPD markers are used to identify and assess genetic relationships in Hippeastrum, aiding in the conservation and exploitation of these ornamental plants (Chakrabarty et al., 2007).

Future Directions

The future directions for Hippeastrine research could involve discovering new structures along with their actual potential as bioactive compounds . Furthermore, many well-known alkaloids still deserve better evaluations around their real potential in different biological targets .

properties

IUPAC Name

(2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3/t11-,14-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQPIOQRPAGNGB-DANNLKNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197244
Record name Hippeastrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hippeastrine

CAS RN

477-17-8
Record name (+)-Hippeastrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hippeastrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hippeastrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
590
Citations
JM Helary - 2015 - ueaeprints.uea.ac.uk
… From a purely synthetic point of view, hippeastrine … This project aims towards the synthesis of hippeastrine (for which a … order to build hippeastrine's A,B,C ring model system (Figure …
Number of citations: 3 ueaeprints.uea.ac.uk
K Kotera, Y Hamada, R Nakane - Tetrahedron, 1968 - Elsevier
… via a secondary amine XXIIa into hippeastrine (XVII). The … hippeastrine (XVII) have been accomplished. Thus the absolute configurations of dihydrohippeastrine and hippeastrine …
Number of citations: 12 www.sciencedirect.com
S Delf - 2017 - ueaeprints.uea.ac.uk
This thesis describes work towards an organoiron approach towards the enantioselective synthesis of the alkaloid hippeastrine, starting from enantiomerically defined arene cis diols …
Number of citations: 3 ueaeprints.uea.ac.uk
MR Yagudaev, KA Abduazimov… - Chemistry of Natural …, 1970 - Springer
… the spectra of ungerine (I) and hippeastrine (III). The latter has … the signal of the He proton in hippeastrine (III) on acetylation. … change very little in comparison with hippeastrine (III), ie, the …
Number of citations: 4 link.springer.com
M KIHARA, K KONISHI, L XU… - Chemical and …, 1991 - jstage.jst.go.jp
… We now report the isolation of a new alkaloid, hippeastrine N—oxide (7) together with sixteen known alkaloids, hippeastrine (8), galanthamine N—oxide (1), galanthamine (4), …
Number of citations: 58 www.jstage.jst.go.jp
CE Anson, S Hartmann, RD Kelsey, GR Stephenson - Polyhedron, 2000 - Elsevier
… In this communication, we present results that relate to the CD ring section of hippeastrine, … Intermediates for hippeastrine that combine a 1,3-diene in ring C with the lactone in ring B …
Number of citations: 16 www.sciencedirect.com
M ŠAFRATOVÁ, A HOŠŤÁLKOVÁ, L OPLETAL… - researchgate.net
… 4 was considered as potent compound Hippeastrine. Lately we intensively work on preparation of some semisynthetic analogues from Hippeastrine. Further phytochemical investigation …
Number of citations: 2 www.researchgate.net
S KOBAYASHI, K YUASA, Y IMAKURA… - Chemical and …, 1980 - jstage.jst.go.jp
… (7),7> hippeastrine (8),*” and homolycorine (9),7'9’ from bulbs of L. radium HERB. … Demethylhomolycorine (7) and hippeastrine (8) were obtained from the third (fraction, …
Number of citations: 31 www.jstage.jst.go.jp
LB Pagliosa, SC Monteiro, KB Silva, JP De Andrade… - Phytomedicine, 2010 - Elsevier
… such as galanthamine, montanine, hippeastrine and pretazettine. At the concentrations 1mM, … The alkaloids hippeastrine and pretazettine presented no significant inhibition of the AChE …
Number of citations: 85 www.sciencedirect.com
ST Astley, M Meyer, GR Stephenson - Tetrahedron letters, 1993 - Elsevier
Hippeastrhe Synthesis: A Combined Bio-dio .araUg WY Appr= 3! genationhganoiron Page 1 Tcdr- Ldtam, Vol. 34, No. 13. pi 2035-2038.1993 PlilIIdh0MtBriuin oMouo9m 86.00+.00 …
Number of citations: 25 www.sciencedirect.com

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